5-((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Description
5-((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One study involves the synthesis of N-Mannich bases of 1,3,4-oxadiazole, assessing their antimicrobial and anti-proliferative activities. These compounds, including derivatives similar to the chemical , showed significant inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against several cancer cell lines (Al-Wahaibi et al., 2021).
Structural Characterization
Another aspect of research focuses on the structural characterization of similar compounds, demonstrating their stability and planarity, which are crucial for their biological activities. This includes the synthesis of isostructural compounds with detailed single crystal diffraction studies (Kariuki et al., 2021).
Luminescence Properties
Research on derivatives of 1,3,4-oxadiazole has also explored their delayed luminescence properties, indicating potential applications in organic light-emitting diodes (OLEDs) due to their high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Liquid Crystalline Properties
The liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds have been studied, with findings showing their potential in creating materials with enantiotropic nematic and smectic A phases, useful for liquid crystal display technologies (Zhu et al., 2009).
Corrosion Inhibition
Another area of application is in corrosion inhibition, where derivatives of 1,3,4-oxadiazole have been found to effectively protect mild steel in sulphuric acid, showcasing their potential as corrosion inhibitors through a combination of gravimetric, electrochemical, and SEM methods (Ammal et al., 2018).
Anticancer Evaluation
Furthermore, the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been investigated for their anticancer activities, with several compounds exhibiting moderate to excellent activity against multiple cancer cell lines (Ravinaik et al., 2021).
Properties
IUPAC Name |
5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-25-16-8-5-13(9-17(16)26-2)15-11-28-19(22-15)10-18-23-20(24-27-18)12-3-6-14(21)7-4-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHGSQPNKGXVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.